molecular formula C19H22ClNO2 B2929958 N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-phenylbutanamide CAS No. 2034456-29-4

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-phenylbutanamide

Cat. No. B2929958
CAS RN: 2034456-29-4
M. Wt: 331.84
InChI Key: ZAKHOAQFWKPTTC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. Carbamates, for example, are known to be chemically similar to, but more reactive than amides . They can form polymers such as polyurethane resins and are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides .

Scientific Research Applications

Neuroscience and Pharmacology

The compound’s structure suggests potential roles in neuroscience and pharmacology, particularly due to the presence of phenylethylamine (PEA) within its structure. PEA is known to act as a neuromodulator, influencing mood, cognition, and behavior. It regulates neurotransmitter levels, especially dopamine and norepinephrine, contributing to feelings of euphoria and alertness . The compound could be explored for its therapeutic applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD).

Drug Design and Synthesis

Strategically incorporating chlorine atoms into biologically active molecules can enhance their biological activity. The chlorophenyl group in this compound could potentially increase its pharmacological efficacy. Additionally, the nitro group is a valuable functional group in drug design, with applications in antimicrobial therapy and cancer treatment . This compound could serve as a precursor or intermediate in the synthesis of drugs with these properties.

Sprout Suppression in Agriculture

Compounds similar to N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenylbutanamide have been used in agriculture for sprout suppression. Chlorpropham, a related compound, is widely used globally to prevent sprouting of stored potatoes . Research into analogs of chlorpropham could lead to the development of new sprout inhibitors with potentially lower toxicity or environmental impact.

Organic Chemistry Research

The compound’s synthesis and characterization are of interest in organic chemistry. It can be used to study the effects of substituents on molecular structure and properties. The compound’s synthesis involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride, providing insights into amide bond formation and the behavior of hybrid molecules .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-2-17(14-7-4-3-5-8-14)19(23)21-12-11-18(22)15-9-6-10-16(20)13-15/h3-10,13,17-18,22H,2,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKHOAQFWKPTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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